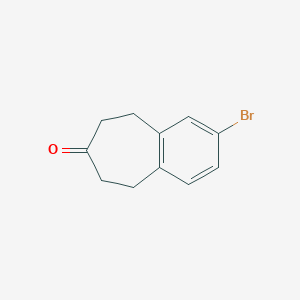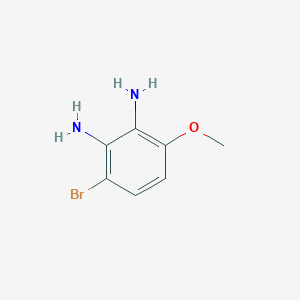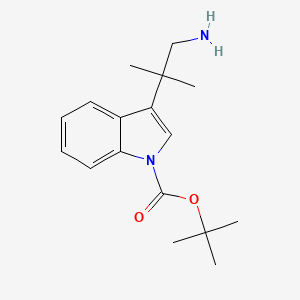![molecular formula C26H38O2S2 B1527736 4,8-双(辛氧基)苯并[1,2-b:4,5-b']二噻吩 CAS No. 1098102-94-3](/img/structure/B1527736.png)
4,8-双(辛氧基)苯并[1,2-b:4,5-b']二噻吩
描述
4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport . It has been intensively studied for the application of OFETs and OPVs .
Synthesis Analysis
The synthesis of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene involves Stille coupling reactions . Several electron acceptors are introduced into the polymer backbone to tune the photo-electronic properties of the copolymers .Molecular Structure Analysis
The molecular structure of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene is planar and symmetrical . This structure enables better π-π stacking and good electron delocalization, which encourages charge transport .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene include Stille coupling reactions . These reactions involve the use of several electron acceptors introduced into the polymer backbone to tune the photo-electronic properties of the copolymers .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene include a molecular weight of 448.73 .科学研究应用
Photovoltaic Performance
4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene and its derivatives are extensively studied in the context of photovoltaic applications, particularly in organic solar cells (OSCs). Research demonstrates their utility in constructing π-conjugated molecules, contributing to the efficiency of OSCs. For instance, Yin et al. (2016) synthesized A–π–D–π–A type oligothiophenes with a 4,8-bis(thienyl)benzo[1,2-b:4,5-b′]dithiophene core, finding that longer oligothiophene π-bridges improved power conversion efficiency and device stability in solar cells (Yin, Wang, Lin, Yi, Yan, Dou, Yang, Zhao, & Ma, 2016). Similarly, Oh et al. (2015) synthesized BDT-based copolymers for polymer solar cells, highlighting the influence of acceptor units on the band gap and photovoltaic properties (Oh, Shin, Lee, Lee, & Ahn, 2015).
Electrochromic Properties
The electrochromic properties of materials derived from 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene have been investigated, particularly for their application in smart windows and displays. Xu, Zhao, and Fan (2015) studied a novel electrochromic copolymer based on this compound, revealing reversible color changes and high optical contrast (Xu, Zhao, & Fan, 2015).
Charge Carrier Concentration and Polymer Degradation
The degradation of polymers containing 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene in air and its relation to charge carrier concentration has been studied by Balderrama et al. (2015). Their work provides insights into the stability and performance of materials in real-world conditions, crucial for solar cell applications (Balderrama, Sánchez, Estrada, Ferré‐Borrull, Pallarès, & Marsal, 2015).
Molecular Packing and Self-Assembly
Research by Hu et al. (2019) on DTBDT derivatives, including 4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene, has shown the importance of molecular packing and self-assembly in OSCs. Their findings suggest that introducing bromine atoms can facilitate regular packing and enhance the performance of solar cells (Hu, Wang, Dong, Wu, Pang, Miao, & Deng, 2019).
Electronic Properties and Synthesis
The synthesis and electronic properties of various derivatives of benzo[1,2-b:4,5-b']dithiophene have been a focus of several studies. For example, Jiang et al. (2011) synthesized a conjugated polymer comprising BDT units, which exhibited a high power conversion efficiency of 5.7% in solar cells (Jiang, Yang, Chen, & Wei, 2011).
未来方向
属性
IUPAC Name |
4,8-dioctoxythieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2S2/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSGUMOETOXOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729052 | |
| Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene | |
CAS RN |
1098102-94-3 | |
| Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b′]dithiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1098102-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

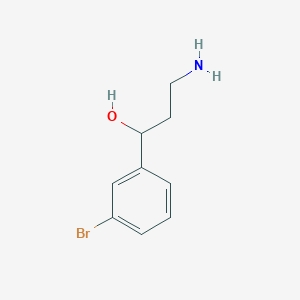
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)
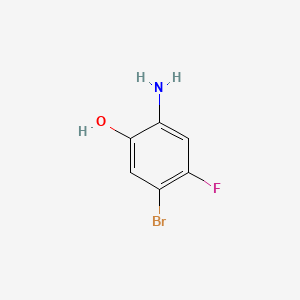
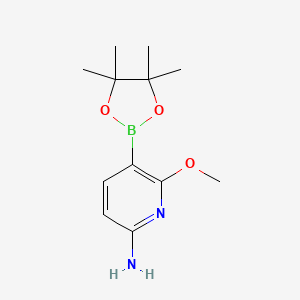
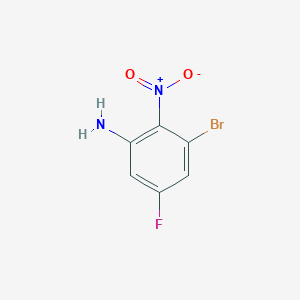
![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)
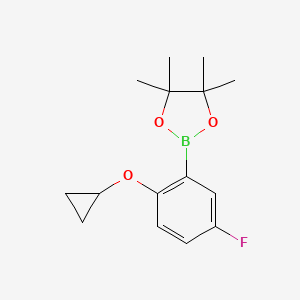
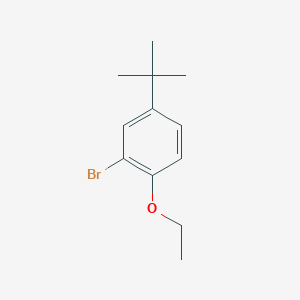
![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)
